
3-Chloro-2-methylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-methylpropan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a chlorine atom, a methyl group, and an amine group attached to a propane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Chloro-2-methylpropan-1-amine can be synthesized through several methods. One common approach involves the reaction of 3-chloro-2-methylpropyl chloride with ammonia or an amine under suitable conditions. The reaction typically requires a solvent such as ethanol or methanol and may be carried out at elevated temperatures to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-2-methylpropan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions or alkoxide ions, leading to the formation of different derivatives.
Oxidation Reactions: The amine group can be oxidized to form corresponding nitroso or nitro compounds under specific conditions.
Reduction Reactions: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of alcohols, ethers, or other substituted amines.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
3-Chloro-2-methylpropan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Chloro-2-methylpropan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The chlorine atom may also participate in halogen bonding, further modulating the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-2-methylpropane: Lacks the amine group, making it less reactive in certain types of reactions.
3-Chloro-1-propanamine: Similar structure but without the methyl group, affecting its steric and electronic properties.
2-Methylpropan-1-amine: Lacks the chlorine atom, resulting in different reactivity and applications.
Uniqueness
3-Chloro-2-methylpropan-1-amine is unique due to the presence of both a chlorine atom and an amine group on a methyl-substituted propane backbone
Eigenschaften
CAS-Nummer |
771582-60-6 |
|---|---|
Molekularformel |
C4H10ClN |
Molekulargewicht |
107.58 g/mol |
IUPAC-Name |
3-chloro-2-methylpropan-1-amine |
InChI |
InChI=1S/C4H10ClN/c1-4(2-5)3-6/h4H,2-3,6H2,1H3 |
InChI-Schlüssel |
IHYMTVGUOZKLFK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


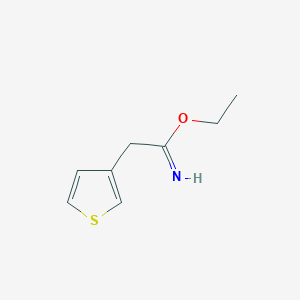
![(7R)-2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane](/img/structure/B12445703.png)
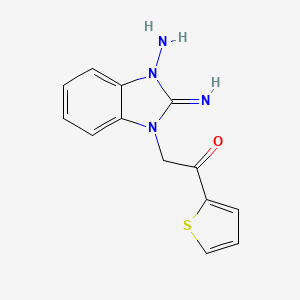
![N-(4-tert-butyl-1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclohexyl)-3-(trifluoromethyl)aniline](/img/structure/B12445722.png)
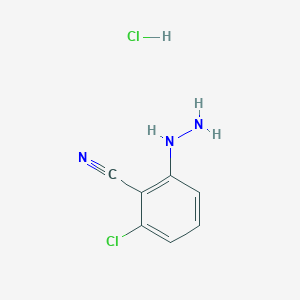
![(2-{2,2-bis[(9Z,12Z)-octadeca-9,12-dien-1-yl]-1,3-dioxolan-4-yl}ethyl)dimethylamine](/img/structure/B12445745.png)
![2-(4-Ethoxyphenyl)-1-[4-(4-pentylcyclohexyl)phenyl]ethanone](/img/structure/B12445754.png)

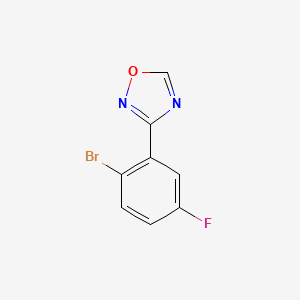
![2-[3-(4-methoxybenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B12445786.png)
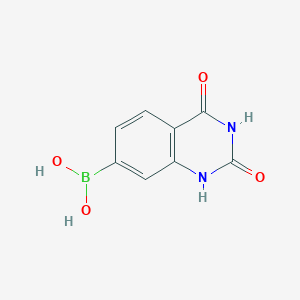
![2-{(E)-[(5-tert-butyl-2-hydroxyphenyl)imino]methyl}-4-chloro-6-nitrophenol](/img/structure/B12445793.png)
![N-[6-Phenyl-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12445795.png)
![(4E)-4-[(3-bromophenyl)hydrazono]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B12445796.png)
